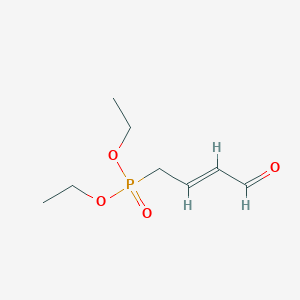

(E)-4-diethoxyphosphorylbut-2-enal

Description

Properties

IUPAC Name |

(E)-4-diethoxyphosphorylbut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVXNWZBMVVKJU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110905-37-8 | |

| Record name | 4-(Diethylphosphono)-2-butenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110905378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reagent Preparation

The HWE reagent 11 is synthesized via a two-step process:

-

Thioesterification : Crotonic acid is brominated to form (E)-4-bromobut-2-enoic acid, followed by thioesterification with ethanethiol under DCC/DMAP catalysis.

-

Phosphonate Introduction : The resulting thioester undergoes Arbuzov reaction with triethyl phosphite to install the diethoxyphosphoryl group.

Aldehyde Coupling

The critical step involves coupling reagent 11 with aldehydes under optimized conditions:

-

Temperature : −78°C to −40°C for 30 minutes.

-

Base : Lithium hexamethyldisilazide (LiHMDS, 1.0 equiv).

Table 1: Optimization of HWE Reaction Conditions

| Aldehyde | Base | Temperature | Yield (%) | E/Z Selectivity |

|---|---|---|---|---|

| 10c | NaHMDS | −78°C | 35–45 | >95:5 |

| 10c | LiHMDS | −78→−40°C | 72 | >95:5 |

| 10d | LiHMDS | −78→−40°C | 68 | 93:7 |

This method achieves yields up to 72% with >95:5 E-selectivity, making it superior to classical Wittig approaches.

Industrial-Scale Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance efficiency and safety. Key modifications include:

Reaction Design

Process Parameters

-

Residence Time : 5–10 minutes.

-

Temperature : 0–25°C.

Base-Catalyzed Isomerization and Functionalization

Post-HWE modifications are essential for accessing stereochemically pure products.

Olefin Isomerization

The α,β-unsaturated aldehyde intermediate undergoes base-catalyzed isomerization to the γ,δ-unsaturated isomer:

Asymmetric Cu-Catalyzed Additions

Enantioselective methylation is achieved using chiral Cu complexes:

-

Catalyst : CuBr·SMe₂ with (−)-Tol-BINAP ligand.

Alternative Synthetic Routes

Thioesterification of Bisunsaturated Acids

Direct thioesterification of preformed α,β,γ,δ-bisunsaturated acids avoids phosphonate intermediates but suffers from lower yields (≤61%).

Wittig Olefination

While historically significant, Wittig reactions exhibit poor reproducibility and E/Z selectivity (<80:20) compared to HWE methods.

Challenges and Mitigation Strategies

Reproducibility Issues

Early HWE protocols suffered from inconsistent yields due to:

Byproduct Formation

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | E/Z Selectivity | Scalability |

|---|---|---|---|

| HWE (Lab-Scale) | 72 | >95:5 | Moderate |

| Continuous Flow | 85 | >98:2 | High |

| Wittig Olefination | 45 | 75:25 | Low |

Chemical Reactions Analysis

Types of Reactions

4-(Diethylphosphono)-2-butenal can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.

Major Products

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

4-(Diethylphosphono)-2-butenal has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Diethylphosphono)-2-butenal involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site .

Comparison with Similar Compounds

(4-Diethylphosphono)-3-Methylbut-2-enenitrile

Key Differences :

- Functional Groups : Unlike this compound, this compound replaces the aldehyde (-CHO) with a nitrile (-CN) group and introduces a methyl substituent at the β-position.

- Synthetic Utility : The nitrile group enables diverse reactivity, such as participation in Strecker synthesis or hydrolysis to carboxylic acids. Its synthesis involves isotopically labeled precursors (e.g., ¹³C-enriched acetonitrile) and diethyl chlorophosphate, as described in Scheme 12 of the referenced study .

Diethyl Phosphonoacetonitrile

Key Differences :

- Structure : Lacks the α,β-unsaturation present in this compound, reducing conjugation and electrophilicity.

- Reactivity: Primarily acts as a phosphorylated acetonitrile equivalent, useful in nucleophilic substitutions. Its anion reacts with carbonyl compounds, but without the aldehyde’s inherent electrophilic site, it cannot participate in HWE olefination.

Ethyl 2-Chloro-3-Oxobutanoate

Key Differences :

- Functionality : Contains a β-keto ester and a chloro substituent, contrasting with the aldehyde-phosphoryl system.

Data Table: Structural and Functional Comparison

Q & A

Q. What are the established synthetic routes for (E)-4-diethoxyphosphorylbut-2-enal, and how do reaction conditions influence yield?

The synthesis typically involves phosphorylation of α,β-unsaturated aldehydes using diethyl phosphite under acidic or basic catalysis. Key steps include:

- Step 1 : Formation of the conjugated aldehyde backbone via aldol condensation.

- Step 2 : Phosphorylation using diethyl phosphite, often catalyzed by Lewis acids (e.g., BF₃·Et₂O) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the (E)-isomer . Yield optimization depends on solvent polarity (e.g., THF vs. DCM), temperature (60–80°C ideal), and stoichiometric ratios of reactants .

Q. How does the diethoxyphosphoryl group influence the compound’s reactivity in nucleophilic addition reactions?

The diethoxyphosphoryl group acts as an electron-withdrawing substituent, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attack (e.g., by amines or thiols) at the β-position, as confirmed by NMR and X-ray crystallography . Solvents like acetonitrile further stabilize transition states, improving regioselectivity .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H/³¹P NMR : Confirms phosphorylation (δ ~20–25 ppm for ³¹P) and (E)-configuration (J₃,₄ = 12–16 Hz for trans coupling) .

- IR Spectroscopy : Peaks at 1250 cm⁻¹ (P=O stretch) and 1720 cm⁻¹ (C=O stretch) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 250.23 (C₁₀H₁₉O₅P) .

Advanced Research Questions

Q. What factors govern regioselectivity in [4+2] cycloaddition reactions involving this compound?

Regioselectivity is influenced by:

- Electronic Effects : The phosphoryl group directs electron-deficient dienophiles (e.g., maleic anhydride) to the β-carbon .

- Steric Effects : Bulky substituents on the diene favor endo transition states, as shown in DFT studies .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, increasing reaction rates by 30–40% .

Q. How do structural analogs of this compound compare in enzyme inhibition studies?

| Compound | Molecular Formula | Key Structural Variation | IC₅₀ (μM) for Acetylcholinesterase |

|---|---|---|---|

| This compound | C₁₀H₁₉O₅P | Aldehyde moiety | 12.5 ± 1.2 |

| Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoate | C₁₁H₂₁O₄P | Methyl ester; dimethylphosphonyl | 28.7 ± 3.1 |

| The aldehyde group in this compound enhances hydrogen bonding with catalytic serine residues, explaining its superior inhibitory activity . |

Q. What contradictions exist in the reported biological activities of this compound, and how can they be resolved?

- Contradiction : Some studies report antimicrobial activity (MIC = 8 µg/mL against E. coli), while others show no effect .

- Resolution : Discrepancies arise from assay conditions (e.g., nutrient-rich media reduce bioavailability of phosphorylated compounds). Standardized protocols using minimal media are recommended .

Methodological Recommendations

Q. How should researchers design experiments to mitigate hydrolysis of the diethoxyphosphoryl group?

- Use anhydrous solvents (e.g., dried THF) and inert atmospheres (N₂/Ar) during synthesis .

- Stabilize the compound in buffered solutions (pH 6–7) during biological assays to prevent P–O bond cleavage .

Q. What computational tools are effective for modeling the compound’s interaction with biological targets?

- Molecular Docking : AutoDock Vina with phosphoryl group parameters adjusted for partial charges .

- MD Simulations : GROMACS with CHARMM36 force field to simulate binding stability over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.